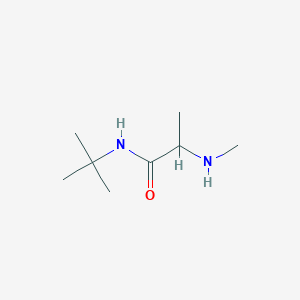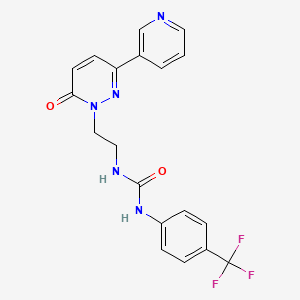
2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer, Anti-inflammatory, and Analgesic Activities
Research has explored the potential of 2-(substituted phenoxy) acetamide derivatives, including the 2-(3-formyl-1H-indol-1-yl)-N-(1-phenylethyl)acetamide, in anticancer, anti-inflammatory, and analgesic applications. A study found that compounds with 1-phenylethylamine moiety showed significant activity against cancer cell lines like MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant Properties
Another research focus is on the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives. These compounds were evaluated using ferric reducing antioxidant power and 1,1-diphenyl-2-picrylhydrazyl methods, showing significant antioxidant activity, particularly when halogens are attached to the phenyl ring (Gopi & Dhanaraju, 2020).
Molecular Docking and Anti-inflammatory Drug Design
The synthesis and molecular docking analysis of indole acetamide derivatives have been conducted to explore their potential as anti-inflammatory drugs. Computational studies suggest that certain structural configurations of these compounds may target cyclooxygenase domains effectively (Al-Ostoot et al., 2020).
Development of Novel Indoloketopiperazines
The compound has been used in the synthesis of unique indoloketopiperazine derivatives through a three-component Ugi reaction. These derivatives have potential applications in various fields including medicinal chemistry (Ghandi, Zarezadeh, & Taheri, 2012).
Cytotoxic Activity Against Cancer Cells
Research has also focused on the synthesis of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives for their cytotoxic activity against cancer cells, such as the MCF-7 breast cancer cell line (Modi et al., 2011).
Antibacterial and Antifungal Activities
Some derivatives of this compound have been evaluated for their antibacterial and antifungal activities, showing promise against various pathogenic microorganisms (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
2-(3-formylindol-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(15-7-3-2-4-8-15)20-19(23)12-21-11-16(13-22)17-9-5-6-10-18(17)21/h2-11,13-14H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHKEVDOVNZHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
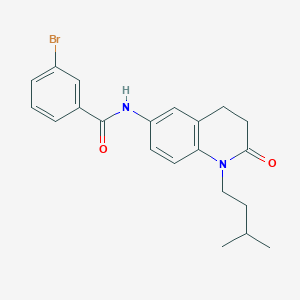

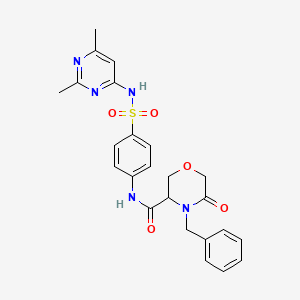
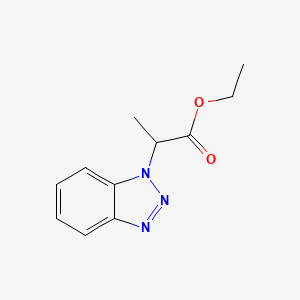
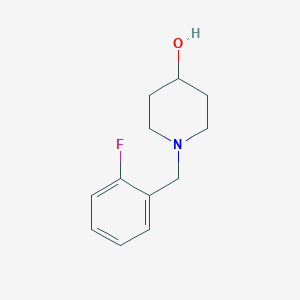
![N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
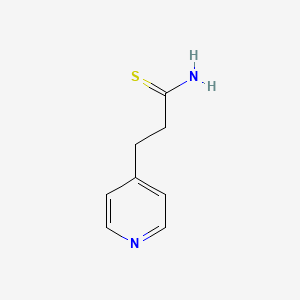
![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)
![4-(3-carboxy-3-{[(furan-2-yl)methyl]amino}propanamido)benzoic acid](/img/structure/B2583374.png)
![2-(2-methylphenoxy)-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide](/img/structure/B2583375.png)

